N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
説明
This compound features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3, linked via an ethyl chain to a pyrimidine-4-carboxamide moiety bearing a pyrrolidin-1-yl group at position 4. Its molecular weight is estimated at ~418.45 g/mol (based on inferred formula C21H24N5O3), distinguishing it from structurally related compounds in the quinoline, triazine, and pyrimidine families .
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-31-17-6-4-16(5-7-17)18-8-9-21(29)28(26-18)13-10-23-22(30)19-14-20(25-15-24-19)27-11-2-3-12-27/h4-9,14-15H,2-3,10-13H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPFBJNOPYDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues in Quinoline Carboxamide Family
highlights quinoline-2-carboxamide derivatives with variations in substituents and molecular weights:
| Compound Name | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|
| SzR-105 (Quinoline derivative) | Dimethylamino, hydroxyquinoline | 309.79 |
| SzR-109 (Quinoline derivative) | Diethylamino, hydroxyquinoline | 370.49 |
| N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)... | Morpholinomethyl, hydroxyquinoline | 384.47 |
Key Differences :
- Pyrrolidine substituents are common, but the ethyl linker in the primary compound may enhance conformational flexibility compared to rigid quinoline derivatives .
Pyrimidine Carboxamide Analogues
describes a pyrimidine-4-carboxamide derivative: (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide (LCMS m/z: 347.0 [M+H]+).
Comparison :
- Substituents: The primary compound uses a pyrrolidin-1-yl group at position 6, whereas the patent compound employs an oxetan-3-ylamino group. Pyrrolidine’s larger ring size may improve lipophilicity and membrane permeability.
- Linker : The ethyl chain in the primary compound vs. a hydroxypropyl linker in the patent analogue may influence solubility and steric interactions .
Triazine-Based Analogues
includes triazine derivatives with complex substituents (e.g., N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...). These compounds exhibit higher molecular weights (>600 g/mol) and incorporate multiple dimethylamino and pyrrolidine groups.
Key Contrasts :
- The primary compound’s simpler pyridazinone-pyrimidine scaffold likely offers better metabolic stability compared to bulky triazine derivatives.
- Triazine-based compounds may target different pathways due to their extended π-systems and multiple hydrogen-bonding sites .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and what methodological challenges arise during multi-step synthesis?
- The compound’s synthesis typically involves:
Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with dicarbonyl precursors (e.g., maleic anhydride derivatives) under reflux conditions in ethanol or acetic acid .
Functionalization of the ethyl linker : Nucleophilic substitution or amide coupling to introduce the pyrimidine-carboxamide moiety. Solvent polarity and base selection (e.g., triethylamine) critically influence reaction efficiency .
Pyrrolidine substitution : Mitsunobu or Ullmann-type coupling to attach the pyrrolidine group, requiring anhydrous conditions and transition-metal catalysts .
- Challenges : Low yields in cyclization steps due to steric hindrance from the 4-methoxyphenyl group; purification difficulties caused by polar byproducts.
Q. How is the molecular structure validated, and which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks for the pyridazinone (δ ~6.5–7.5 ppm for aromatic protons) and pyrimidine (δ ~8.0–8.5 ppm) moieties. Methoxy groups appear as singlets near δ ~3.8 ppm .
- X-ray crystallography : Resolves conformational ambiguities, such as the orientation of the pyrrolidine ring relative to the pyrimidine core .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., expected [M+H]+ for C₂₃H₂₆N₆O₃: 457.2045).
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (DMF vs. DMSO), and coupling agents (EDC/HOBt vs. HATU) to identify optimal parameters. For example, HATU in DMF at 50°C improves coupling efficiency by 30% compared to EDC .
- Byproduct analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxylic acids) and adjust protecting group strategies .
Q. How should conflicting data on its kinase inhibition potency be resolved?
- Assay validation : Compare results across orthogonal methods (e.g., radiometric vs. fluorescence-based kinase assays). Contradictions may arise from assay-specific interference by the compound’s autofluorescence .
- Structural analogs : Synthesize derivatives lacking the pyrrolidine group to isolate contributions of specific substituents to activity .
Q. What computational approaches are used to model its structure-activity relationship (SAR) for anticancer activity?
- Molecular docking : Simulate binding to ATP pockets of target kinases (e.g., VEGFR2). The pyrrolidine group’s basicity enhances hydrogen bonding with Asp1046 .
- QSAR modeling : Correlate logP values (~2.5–3.5) with cytotoxicity data to predict bioavailability .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly across studies?
- pH dependence : The compound’s solubility in water increases from 0.1 mg/mL (pH 7) to 2.5 mg/mL (pH 2) due to protonation of the pyridazinone nitrogen .
- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) exhibit differing solubility profiles .
Q. How to interpret discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients, reducing compound penetration. EC₅₀ values in 3D models are typically 5–10× higher than in 2D monolayers .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Technique | Yield (%) | Reference |
|---|---|---|---|
| Pyridazinone core | Recrystallization (EtOH) | 45–55 | |
| Ethyl-linked precursor | Column chromatography (SiO₂, CH₂Cl₂/MeOH) | 60–70 | |
| Final compound | Preparative HPLC (C18, ACN/H₂O) | 25–35 |
Table 2. Comparative Bioactivity of Structural Analogs
| Derivative | Modification | IC₅₀ (EGFR, µM) | EC₅₀ (MCF-7, µM) |
|---|---|---|---|
| Parent compound | None | 0.85 ± 0.12 | 1.2 ± 0.3 |
| Analog A | Pyrrolidine → piperidine | 3.4 ± 0.5 | 4.8 ± 0.7 |
| Analog B | Methoxy → nitro | >10 | >10 |
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